Cas no 251912-77-3 (3-Carbamoyl-1,2-oxazole-5-carboxylic Acid)

3-カルバモイル-1,2-オキサゾール-5-カルボン酸は、複雑な有機合成において重要な中間体として機能する化合物です。その分子構造は、オキサゾール環にカルボン酸基とカルバモイル基が結合した特徴的な形態を有し、医薬品や農薬の開発におけるキーインターメディエートとしての応用可能性が高いです。特に、選択的な反応性を示す官能基を有するため、精密な分子修飾が可能であり、創薬化学分野での利用価値が注目されています。高い純度と安定性を兼ね備え、各種カップリング反応や縮合反応への適応性に優れている点が特長です。

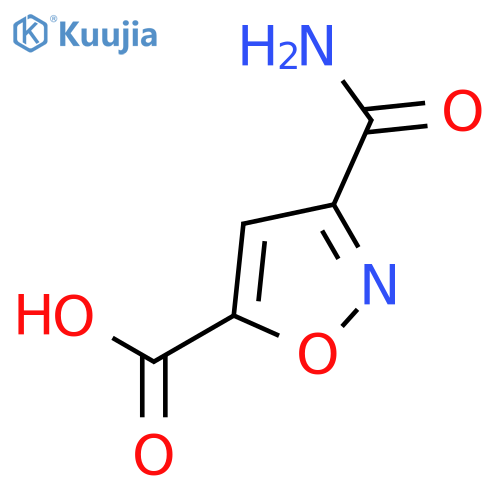

251912-77-3 structure

商品名:3-Carbamoyl-1,2-oxazole-5-carboxylic Acid

3-Carbamoyl-1,2-oxazole-5-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 5-Isoxazolecarboxylicacid,3-(aminocarbonyl)-(9CI)

- 3-carbamoyl-1,2-oxazole-5-carboxylic acid

- 5-Isoxazolecarboxylicacid, 3-(aminocarbonyl)-

- DTXSID70665605

- 251912-77-3

- 5-Isoxazolecarboxylic acid, 3-(aminocarbonyl)-

- 3-Carbamoylisoxazole-5-carboxylicacid

- EN300-127156

- BKA91277

- 3-Carbamoylisoxazole-5-carboxylic acid

- AKOS026729463

- 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid

-

- インチ: InChI=1S/C5H4N2O4/c6-4(8)2-1-3(5(9)10)11-7-2/h1H,(H2,6,8)(H,9,10)

- InChIKey: NECCPWTUSABFRC-UHFFFAOYSA-N

- ほほえんだ: NC(C1C=C(C(O)=O)ON=1)=O

計算された属性

- せいみつぶんしりょう: 156.01712

- どういたいしつりょう: 156.017

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 106A^2

- 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

- PSA: 106.42

3-Carbamoyl-1,2-oxazole-5-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Carbamoyl-1,2-oxazole-5-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-127156-1.0g |

3-carbamoyl-1,2-oxazole-5-carboxylic acid |

251912-77-3 | 95% | 1.0g |

$1515.0 | 2023-02-15 | |

| Enamine | EN300-127156-5.0g |

3-carbamoyl-1,2-oxazole-5-carboxylic acid |

251912-77-3 | 95% | 5.0g |

$4391.0 | 2023-02-15 | |

| Enamine | EN300-127156-5g |

3-carbamoyl-1,2-oxazole-5-carboxylic acid |

251912-77-3 | 95% | 5g |

$4391.0 | 2023-11-13 | |

| Enamine | EN300-127156-50mg |

3-carbamoyl-1,2-oxazole-5-carboxylic acid |

251912-77-3 | 95.0% | 50mg |

$351.0 | 2023-10-02 | |

| Enamine | EN300-127156-10000mg |

3-carbamoyl-1,2-oxazole-5-carboxylic acid |

251912-77-3 | 95.0% | 10000mg |

$6512.0 | 2023-10-02 | |

| A2B Chem LLC | AB27874-100mg |

3-Carbamoylisoxazole-5-carboxylic acid |

251912-77-3 | 95% | 100mg |

$588.00 | 2024-04-20 | |

| A2B Chem LLC | AB27874-1g |

3-Carbamoylisoxazole-5-carboxylic acid |

251912-77-3 | 95% | 1g |

$1630.00 | 2024-04-20 | |

| A2B Chem LLC | AB27874-500mg |

3-Carbamoylisoxazole-5-carboxylic acid |

251912-77-3 | 95% | 500mg |

$1279.00 | 2024-04-20 | |

| Enamine | EN300-127156-1000mg |

3-carbamoyl-1,2-oxazole-5-carboxylic acid |

251912-77-3 | 95.0% | 1000mg |

$1515.0 | 2023-10-02 | |

| A2B Chem LLC | AB27874-10g |

3-Carbamoylisoxazole-5-carboxylic acid |

251912-77-3 | 95% | 10g |

$6890.00 | 2024-04-20 |

3-Carbamoyl-1,2-oxazole-5-carboxylic Acid 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

251912-77-3 (3-Carbamoyl-1,2-oxazole-5-carboxylic Acid) 関連製品

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量